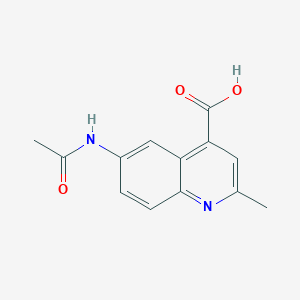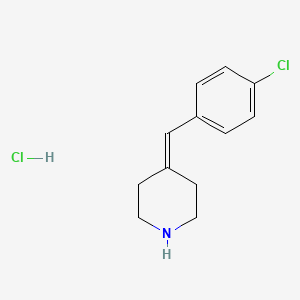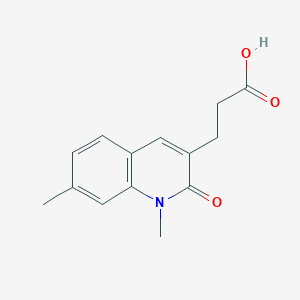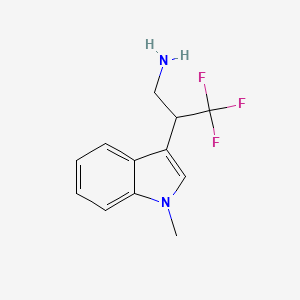
5,7-Dimethyl-2-phenylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-2-phenylquinolin-4-ol: is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a quinoline core with methyl groups at positions 5 and 7, a phenyl group at position 2, and a hydroxyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5,7-Dimethyl-2-phenylquinolin-4-ol, can be achieved through various methods. Some common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Friedländer Synthesis: This method uses 2-aminobenzaldehyde and a ketone to form the quinoline ring.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-2-phenylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5,7-Dimethyl-2-phenylquinolin-4-ol is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new quinoline-based compounds with potential therapeutic applications .
Biology and Medicine: Quinoline derivatives, including this compound, exhibit a range of biological activities such as antibacterial, antifungal, antimalarial, and anticancer properties. They are being studied for their potential use in treating various diseases .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and as intermediates in organic synthesis .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-phenylquinolin-4-ol involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and protein synthesis. They can also disrupt cell membrane integrity, leading to cell death . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the methyl and hydroxyl groups.
4-Hydroxyquinoline: Similar but without the phenyl and methyl groups.
Uniqueness: 5,7-Dimethyl-2-phenylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 7, along with the hydroxyl group at position 4, enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1070879-75-2 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)17-15(9-11)18-14(10-16(17)19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
InChI Key |
LWGDYKNQKDYFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11867626.png)
![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)





![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)
![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)

